molecular formula C17H21N3S B3897227 4-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine

4-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine

Cat. No. B3897227
M. Wt: 299.4 g/mol
InChI Key: CKZKKQJBIPNUKG-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine” is an organic compound containing a piperazine ring, which is a heterocyclic amine. The piperazine ring is substituted with a 4-methylphenyl group and a (3-methyl-2-thienyl)methylene group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms. Additionally, it would have a phenyl ring (a variant of benzene) substituted with a methyl group, and a thiophene ring (a five-membered ring with one sulfur atom) also substituted with a methyl group .


Chemical Reactions Analysis

Piperazine derivatives are known to participate in various chemical reactions. They can act as bases, forming salts with acids. They can also undergo N-alkylation . The thiophene ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors influencing its properties could include its degree of crystallinity, polarity, solubility in various solvents, melting point, boiling point, and stability under various conditions .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Piperazine derivatives are known to have biological activity, including acting as antagonists for certain neurotransmitter receptors .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. It could be interesting to investigate its potential biological activity given the known activities of other piperazine derivatives .

properties

IUPAC Name

(Z)-N-[4-(4-methylphenyl)piperazin-1-yl]-1-(3-methylthiophen-2-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3S/c1-14-3-5-16(6-4-14)19-8-10-20(11-9-19)18-13-17-15(2)7-12-21-17/h3-7,12-13H,8-11H2,1-2H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZKKQJBIPNUKG-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=C(C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=C(C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine
Reactant of Route 2
4-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine
Reactant of Route 3
4-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine
Reactant of Route 4
4-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine
Reactant of Route 5
4-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine
Reactant of Route 6
Reactant of Route 6
4-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.